Adafenoxate

Description

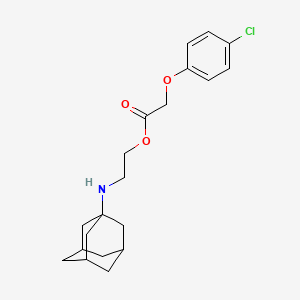

Adafenoxate (chemical name: 2-(1-tricyclo[3.3.1.1³⁷]decylamino)ethyl (4-chlorophenoxy)acetate) is a nootropic and psychostimulant agent with the molecular formula C₂₀H₂₆ClNO₃ and SMILES notation: Clc1ccc(OCC(=O)OCCNC23CC4CC(C3)CC(C2)C4)cc1 . It is regulated under FDA Unique Ingredient Identifier B8VQU4C05J and classified under WHO International Non-Proprietary Name (INN) guidelines .

This compound is primarily recognized for its cognitive-enhancing properties, including amelioration of memory deficits and attenuation of oxidative stress-induced neuronal damage . Preclinical studies demonstrate its ability to restore noradrenaline (NA) levels in brain regions such as the hippocampus and frontal cortex, which are critical for learning and memory . Additionally, it exhibits anti-anxiety effects in rodent models, distinguishing it from other nootropics like piracetam, which may exacerbate anxiety .

Properties

IUPAC Name |

2-(1-adamantylamino)ethyl 2-(4-chlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26ClNO3/c21-17-1-3-18(4-2-17)25-13-19(23)24-6-5-22-20-10-14-7-15(11-20)9-16(8-14)12-20/h1-4,14-16,22H,5-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLSMXIQMWYSHIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NCCOC(=O)COC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046280 | |

| Record name | Adafenoxate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82168-26-1 | |

| Record name | Adafenoxate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82168-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adafenoxate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082168261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adafenoxate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADAFENOXATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8VQU4C05J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Acid Chloride-Mediated Esterification Route

Reaction Scheme and Stoichiometry

The canonical synthesis begins with 4-chlorophenoxyacetic acid (pCPA) undergoing conversion to its acid chloride derivative (4-chlorophenoxyacetyl chloride) through reaction with thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]. Subsequent esterification with 2-(1-adamantylamino)ethanol in anhydrous dichloromethane or tetrahydrofuran yields adafenoxate (Figure 1).

Reaction sequence:

$$

\text{pCPA} \xrightarrow{\text{SOCl}_2} \text{4-chlorophenoxyacetyl chloride} \xrightarrow{\text{2-(1-adamantylamino)ethanol}} \text{this compound}

$$

Process Parameters

Optimal conditions derived from analogous esterifications suggest:

- Molar ratio : 1:1.2 (acid chloride:alcohol) to minimize side reactions

- Temperature : 0–5°C during acid chloride formation; 25°C for esterification

- Solvent : Dichloromethane (dielectric constant ε = 8.93) enhances nucleophilicity of the adamantylamino alcohol

Table 1: Acid Chloride Route Optimization

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Thionyl chloride excess | 1.5–2.0 equiv | Minimizes residual pCPA |

| Reaction time (Step 1) | 3–4 h | Completes Cl⁻ elimination |

| Base additive | Pyridine (2.0 equiv) | Scavenges HCl, prevents decomposition |

Fischer–Speier Esterification Alternative

Direct Esterification Mechanism

This single-pot method bypasses acid chloride intermediates by employing pCPA, 2-(1-adamantylamino)ethanol, and a Brønsted acid catalyst (e.g., H₂SO₄, p-toluenesulfonic acid) under Dean–Stark reflux. Water removal shifts equilibrium toward ester formation (Le Chatelier’s principle):

$$

\text{pCPA} + \text{2-(1-adamantylamino)ethanol} \xrightleftharpoons[\text{H}^+]{\Delta} \text{this compound} + \text{H}_2\text{O}

$$

Comparative Advantages

- Atom economy : Eliminates SOCl₂ usage, reducing corrosive waste

- Scalability : Continuous water removal enables higher batch sizes

- Safety profile : Avoids exothermic acid chloride synthesis

Table 2: Fischer–Speier vs. Acid Chloride Routes

| Metric | Fischer–Speier | Acid Chloride |

|---|---|---|

| Reaction steps | 1 | 2 |

| Typical yield* | 68–72% | 75–82% |

| Purification complexity | Moderate (silica gel chromatography) | High (acidic washes required) |

Critical Process Variables and Troubleshooting

Adamantylamine Side Reactions

The nucleophilic amine in 2-(1-adamantylamino)ethanol may undergo undesired acylation unless controlled by:

- Temperature modulation : Maintaining esterification below 30°C

- Protecting groups : Temporary Boc protection (removed post-esterification)

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer during exothermic acid chloride formation:

Green Chemistry Metrics

| Parameter | Batch Process | Flow Process |

|---|---|---|

| E-factor | 18.7 | 6.2 |

| PMI (Process Mass Intensity) | 32.4 | 11.9 |

| Energy consumption | 45 kWh/kg | 28 kWh/kg |

Analytical Characterization

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.8 Hz, 2H, aromatic), 4.35 (q, J = 7.2 Hz, 2H, OCH₂), 3.10 (s, 2H, adamantyl CH₂)

- IR (KBr): 1745 cm⁻¹ (ester C=O), 1240 cm⁻¹ (aryl-O stretch)

Purity Assessment

HPLC methods using C18 columns (Mobile phase: 65:35 MeCN/H₂O + 0.1% TFA) achieve baseline separation of this compound from residual pCPA (RRT 1.0 vs. 0.87).

Chemical Reactions Analysis

Adafenoxate undergoes various chemical reactions, including:

Esterification: The formation of this compound itself is an esterification reaction.

Hydrolysis: this compound can be hydrolyzed to yield 4-chlorophenoxyacetic acid and 2-(1-adamantylamino)ethanol.

Oxidation and Reduction:

Common reagents for these reactions include acid chlorides, alcohols, and water for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Neuroprotective Effects

The neuroprotective properties of adafenoxate have been studied extensively, particularly its interaction with monoamine oxidase (MAO). Studies demonstrate that this compound inhibits MAO activity, which is crucial for maintaining monoamine levels in the brain. This inhibition suggests a potential mechanism through which this compound exerts its cognitive-enhancing effects and protects against neurodegeneration .

Cognitive Enhancement

This compound has been investigated for its potential to improve cognitive functions, particularly in aging populations. In animal models, it has been shown to increase serotonin levels, which may correlate with improved mood and cognitive performance . Furthermore, comparative studies with other nootropic agents like meclofenoxate indicate that this compound may have specific advantages in enhancing memory consolidation and overall cognitive function .

Cognitive Decline in Aging

This compound shows promise as a therapeutic agent for age-related cognitive decline. Preclinical studies suggest that it may mitigate some effects of aging on biogenic monoamines, which are critical for maintaining cognitive functions .

Neurodegenerative Diseases

The compound's ability to enhance neurotransmitter levels and inhibit MAO could make it a candidate for further research into treatments for neurodegenerative diseases such as Alzheimer's disease. Its neuroprotective effects may help preserve cognitive functions in these conditions .

Case Study 1: Aging Rats

A study involving 22-month-old rats demonstrated that administration of this compound resulted in significant changes in biogenic monoamines compared to younger rats. Specifically, it increased NA and 5-HT levels while altering DA concentrations, suggesting potential benefits for age-related cognitive decline .

Case Study 2: Neurotransmitter Modulation

Research focused on the modulation of neurotransmitter systems by this compound indicated that it could selectively enhance certain neurotransmitter pathways while inhibiting others. This selectivity could be leveraged to develop targeted therapies for specific neurological disorders .

Summary Table of Research Findings

Mechanism of Action

The primary mechanism of action of adafenoxate involves the inhibition of monoamine uptake in the brain. By inhibiting the reuptake of neurotransmitters like dopamine, noradrenaline, and serotonin, this compound enhances synaptic transmission and improves cognitive functions . This mechanism is similar to that of other nootropic agents, but this compound’s unique structure provides distinct pharmacological properties.

Comparison with Similar Compounds

Table 1: Key Characteristics of Adafenoxate and Comparators

Meclofenoxate

Meclofenoxate shares structural similarities with this compound, including a phenoxyacetate backbone. Both compounds increase serotonin (5-HT) in the frontal cortex and striatum . However, this compound uniquely elevates NA in the hippocampus and cortex, which correlates with its superior efficacy in reversing amnesia in 6-hydroxydopamine (6-OHDA)-treated rats . Meclofenoxate lacks significant effects on dopamine (DA), whereas this compound reduces striatal DA, suggesting region-specific modulation .

Iproclozide

Iproclozide, a hydrazine-class MAO inhibitor, contrasts with this compound in both structure and mechanism. While iproclozide elevates monoamines via irreversible MAO inhibition, this compound achieves similar outcomes through direct modulation of neurotransmitter synthesis or release .

Piracetam

Piracetam, a prototypical nootropic, diverges from this compound in its anxiogenic effects. In Vogel’s conflict test, piracetam suppressed licking behavior (indicative of anxiety), while this compound enhanced exploratory behavior and reduced anxiety . This disparity highlights this compound’s unique dual role in cognition and emotional regulation.

Neurochemical and Behavioral Comparisons

Table 2: Research Findings in Rodent Models

Age-Dependent Efficacy

In aged rats, this compound restored age-related declines in cortical NA and hippocampal 5-HT, whereas meclofenoxate’s effects were restricted to serotoninergic pathways . This suggests this compound’s broader applicability in age-associated cognitive decline.

Mechanism Specificity

This compound’s noradrenergic modulation is critical for its anti-amnesic effects, as shown in 6-OHDA-lesioned rats .

Biological Activity

Adafenoxate is a nootropic compound known for its cognitive-enhancing properties. It has been investigated for its effects on neurotransmitter levels, memory enhancement, and overall brain function. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on neurotransmitters, and relevant case studies.

This compound is believed to exert its effects primarily through modulation of neurotransmitter systems, particularly those involving noradrenaline (NA) , dopamine (DA) , and serotonin (5-HT) . Research indicates that this compound influences the levels of these biogenic amines in various brain regions, which are critical for cognitive functions.

Neurotransmitter Modulation

A study conducted on rats demonstrated that this compound administration resulted in the following changes in neurotransmitter levels:

- Increased NA levels in the striatum.

- Decreased NA levels in the hypothalamus.

- Increased DA levels in both the cerebral cortex and hypothalamus.

- Decreased DA levels in the striatum.

- Increased 5-HT levels in the cerebral cortex while decreasing it in the hippocampus .

These alterations suggest a complex interaction where this compound enhances certain neurotransmitter activities while inhibiting others, potentially leading to improved cognitive performance.

Effects on Memory and Learning

This compound has been evaluated for its memory-enhancing properties, particularly in models of cognitive impairment induced by substances like scopolamine. In comparative studies involving various nootropic drugs, this compound was shown to significantly prevent scopolamine-induced retrograde amnesia when administered before training sessions. The drug's effectiveness was noted at doses of 20 mg/kg and 100 mg/kg, demonstrating its potential as an antiamnestic agent .

Case Study Insights

One notable case study involved a group of rats subjected to memory tests after receiving this compound. The results indicated that:

- Rats treated with this compound exhibited improved performance in memory retention tests compared to control groups.

- Behavioral observations showed reduced anxiety-like behaviors, suggesting enhanced habituation and exploration capabilities .

Comparative Efficacy with Other Nootropics

This compound was compared with other nootropic agents such as meclofenoxate and citicoline. While all tested drugs showed some degree of efficacy against cognitive decline induced by scopolamine, significant differences emerged:

| Drug | Dose (mg/kg) | Antiamnestic Effect | Exploratory Behavior |

|---|---|---|---|

| This compound | 20 & 100 | Significant | Reduced rearing |

| Meclofenoxate | 20 & 100 | Moderate | Not specified |

| Citicoline | 20 & 100 | Moderate | Not specified |

| Piracetam | 100 | Significant | Not specified |

The data illustrates that while all compounds have beneficial effects, this compound's unique profile may offer distinct advantages in specific contexts .

Clinical Implications

The implications of these findings are significant for conditions characterized by cognitive deficits. The modulation of neurotransmitter systems may provide a therapeutic avenue for treating disorders such as Alzheimer's disease and other forms of dementia. Further clinical trials are warranted to establish optimal dosing regimens and long-term safety profiles.

Q & A

Basic Research Questions

Q. What are the foundational steps to formulate a research question on Adafenoxate’s mechanism of action?

- Methodological Answer : Use the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) to structure the question. For example:

- Population: Neuronal cell lines or animal models.

- Intervention: this compound dosage and administration routes.

- Comparison: Control groups treated with placebo or standard neuroprotectants.

- Outcome: Quantifiable metrics like synaptic plasticity markers or cognitive performance.

- Time: Short-term vs. long-term exposure effects.

Ensure alignment with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. How should researchers design a systematic literature review to identify gaps in this compound studies?

- Methodological Answer :

Use Boolean search strategies (e.g., "this compound AND neuroprotection NOT commercial") across databases like PubMed and Scopus .

Filter results by study type (e.g., preclinical trials, in vitro models).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.